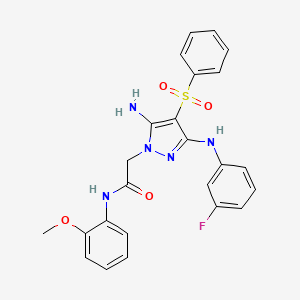

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound is a pyrazole-based acetamide derivative featuring a phenylsulfonyl group at position 4, a 3-fluorophenylamino substituent at position 3, and a 2-methoxyphenyl acetamide moiety. The phenylsulfonyl group may enhance metabolic stability, while the fluorine substituents could influence binding affinity to biological targets .

Properties

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O4S/c1-34-20-13-6-5-12-19(20)28-21(31)15-30-23(26)22(35(32,33)18-10-3-2-4-11-18)24(29-30)27-17-9-7-8-16(25)14-17/h2-14H,15,26H2,1H3,(H,27,29)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLIQLPEAAGMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide , often referred to as a pyrazole derivative, is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anti-cancer properties, enzyme inhibition mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazole ring, an acetamide group, and various aromatic substituents that enhance its interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 495.5 g/mol. The presence of functional groups such as the sulfonyl group contributes to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 495.5 g/mol |

| CAS Number | 1020502-20-8 |

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anti-cancer activities. The compound in focus has been shown to inhibit specific protein kinases involved in cancer signaling pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Key Findings:

- IC50 Values: The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against several cancer cell lines, including MCF7 and HCT116.

- Mechanism of Action: It is believed that the compound induces apoptosis in cancer cells through the modulation of kinase activity, specifically targeting pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has also shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

Inhibition Data:

- COX-II Selectivity: Preliminary studies suggest that this compound may selectively inhibit COX-II over COX-I, indicating a potential for reduced side effects compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Variations in substituents can significantly influence their pharmacological properties.

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-(5-amino-3-(3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl-N-(2-methoxyphenyl)acetamide | Anti-cancer (MCF7) | 0.46 |

| N-(4-Methylphenyl)-2-(5-amino-1H-pyrazol-3-yl)acetamide | Selective kinase inhibition | 0.16 |

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

- In Vitro Studies : A study assessed the cytotoxic effects against MCF7 and NCI-H460 cell lines, revealing significant growth inhibition.

- In Vivo Models : Animal studies demonstrated reduced tumor growth when treated with the compound, supporting its potential for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer properties. The unique structure of this compound suggests potential inhibition of specific protein kinases involved in cancer signaling pathways.

Case Study: In Vitro Cytotoxicity

- A study evaluated the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines .

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 3.79 | MCF7 |

| Compound B | 12.50 | SF-268 |

| Compound C | 42.30 | NCI-H460 |

Anti-inflammatory Properties

The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study: Dual Inhibition

- A related study explored dual inhibition of p38 MAPK and PDE4 using similar pyrazole compounds, demonstrating significant reductions in tumor necrosis factor-alpha (TNFα) release in preclinical models . This suggests that the target compound may also possess dual inhibitory effects beneficial for treating inflammatory diseases.

Potential Targets

- Protein Kinases: Inhibition of specific kinases can disrupt cancer cell proliferation.

- Enzymes involved in inflammatory responses: Targeting these can mitigate excessive inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Bioactivity

The compound’s closest structural analogs include:

Key Observations :

- Phenylsulfonyl vs.

- Fluorophenyl Substituents: The 3-fluorophenylamino group in the target compound mirrors fluorophenyl motifs in Example 83 (), which enhance target selectivity in kinase inhibitors .

- Acetamide Moieties : The 2-methoxyphenyl acetamide in the target compound differs from simpler acetyl groups in N-(5-phenyl-1H-pyrazol-3-yl)acetamide (), possibly improving solubility or metabolic stability .

Q & A

Q. What is the standard synthetic route for this compound, and what key reagents are involved?

The compound is synthesized via a multi-step condensation reaction. A representative method involves refluxing equimolar amounts of precursors (e.g., substituted oxazolones and triazolyl-sulfanyl acetamides) at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction, the product is cooled, precipitated with ice/HCl, and recrystallized from ethanol . Chloroacetyl chloride and triethylamine in dioxane are also employed for analogous acetamide bond formation, followed by filtration and recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

Basic characterization includes 1H/13C NMR to verify substituent connectivity, FT-IR for functional group analysis (e.g., sulfonyl, acetamide), and mass spectrometry (ESI-MS) to confirm molecular weight. The methoxy and fluorophenyl groups are identified via distinct NMR shifts (e.g., ~3.8 ppm for OCH3, aromatic F coupling patterns) .

Q. How are in vitro antiproliferative activities evaluated for this compound?

Standard assays include the MTT assay against cancer cell lines (e.g., MCF-7, HeLa). Cells are treated with serial dilutions of the compound, incubated for 48–72 h, and viability is measured via absorbance. IC50 values are calculated to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Variables include catalyst selection (zeolite vs. acid/base catalysts), solvent polarity (DMF vs. dioxane), and temperature control . For example, zeolite (Y-H) enhances regioselectivity in pyrazole formation , while lower temperatures (0–5°C) during chloroacetylation reduce side reactions . Advanced purification methods, such as column chromatography or gradient recrystallization, can isolate isomers .

Q. What role do substituents (e.g., 3-fluorophenyl, phenylsulfonyl) play in biological activity?

Structure-activity relationship (SAR) studies suggest the 3-fluorophenyl group enhances membrane permeability via hydrophobic interactions, while the phenylsulfonyl moiety modulates electron density, affecting target binding. Comparative studies with methoxy or chloro analogs (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl) reveal shifts in IC50 values by >50% .

Q. How is X-ray crystallography applied to resolve conformational ambiguities?

Single-crystal X-ray diffraction confirms the compound’s tautomeric form (e.g., 1H-pyrazole vs. 2H-pyrazole) and spatial orientation of substituents. Crystals are grown via slow evaporation in ethanol/water, and data refinement (R factor <0.06) validates bond angles and dihedral critical for docking studies .

Q. How can HPLC-MS resolve discrepancies in reported synthetic yields?

HPLC-MS with a C18 column and acetonitrile/water gradient separates byproducts (e.g., unreacted precursors or sulfonamide derivatives). Mass spectra identify impurities, while UV detection (254 nm) quantifies purity. Method validation includes spike-recovery experiments to ensure accuracy .

Q. What strategies address contradictions in biological data across studies?

Discrepancies in IC50 values may arise from cell line variability (e.g., CYP450 expression in HepG2 vs. A549) or assay conditions (e.g., serum concentration). Normalization to positive controls (e.g., doxorubicin) and meta-analysis of dose-response curves across multiple studies can clarify trends .

Methodological Considerations

- Recrystallization : Use ethanol-DMF (9:1) for high-melting-point products .

- Catalyst Screening : Test zeolite (Y-H), montmorillonite K10, or Amberlyst-15 for regioselective pyrazole cyclization .

- SAR Design : Synthesize analogs with substituent variations at the 3-fluorophenyl and acetamide positions to map electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.